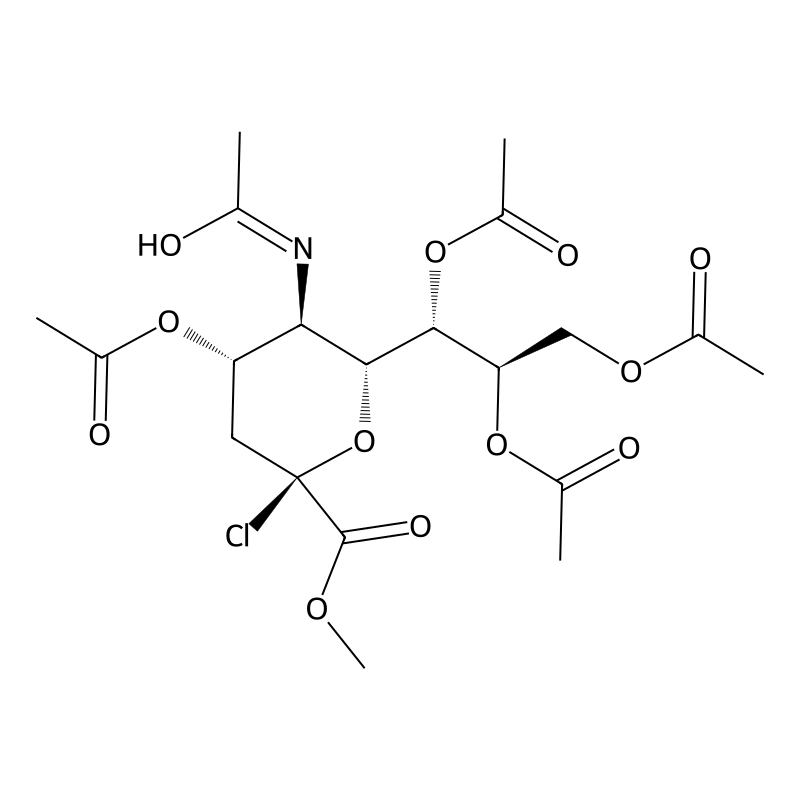

N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sialic Acid Function Studies

Due to its structural similarity to sialic acid, N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate can be used as a probe to study the role of sialic acid in various biological processes []. By incorporating this modified sialic acid into cell cultures or organisms, researchers can investigate how changes in sialic acid structure affect cell-cell interactions, cell signaling, and other important functions [].

Development of Sialic Acid-Targeting Drugs

The specific interactions between sialic acid and proteins on cell surfaces are crucial for many biological processes. N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate, with its modified structure, can help researchers design drugs that target specific sialic acid-protein interactions []. This approach holds promise for developing new therapies for diseases like cancer and influenza, where abnormal sialic acid expression has been implicated [].

Probe for Sialic Acid-Binding Proteins

Researchers can utilize N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate to identify and characterize proteins that bind to sialic acid. This can be achieved by immobilizing the modified sialic acid on a solid support and then using it to capture sialic acid-binding proteins from cell lysates or other biological samples []. This technique can aid in understanding the role of sialic acid interactions in various physiological and pathological processes.